Dimethyl diethyl pyrophosphate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Dimethyl diethyl pyrophosphate (DMPP) is a widely used organophosphate compound that is used as a pesticide and soil fumigant. It is a colorless liquid with a strong odor and is highly toxic to humans and animals. DMPP is commonly used in agriculture to control pests and improve crop yields. In recent years, there has been a growing interest in the scientific research application of DMPP due to its potential as a soil nitrification inhibitor.

Mecanismo De Acción

Dimethyl diethyl pyrophosphate inhibits the activity of soil microorganisms that are responsible for nitrification by binding to the active site of the enzyme responsible for the oxidation of ammonium to nitrite. This prevents the conversion of ammonium to nitrite, which slows down the nitrification process.

Efectos Bioquímicos Y Fisiológicos

Dimethyl diethyl pyrophosphate is highly toxic to humans and animals and can cause a range of biochemical and physiological effects. It acts as a cholinesterase inhibitor, which can lead to the accumulation of acetylcholine in the nervous system. This can cause a range of symptoms, including nausea, vomiting, muscle weakness, and respiratory distress. In severe cases, it can lead to convulsions, coma, and death.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Dimethyl diethyl pyrophosphate is a useful tool for studying the effects of nitrification inhibition on plant growth and soil health. It can be used in lab experiments to simulate the effects of soil nitrification inhibition on plant growth and nutrient uptake. However, its toxicity limits its use in experiments involving living organisms, and care must be taken to ensure that it is handled safely.

Direcciones Futuras

There are several future directions for research on Dimethyl diethyl pyrophosphate, including:

1. Development of new synthesis methods that are more efficient and environmentally friendly.

2. Investigation of the long-term effects of Dimethyl diethyl pyrophosphate on soil health and microbial communities.

3. Exploration of the potential of Dimethyl diethyl pyrophosphate as a tool for reducing greenhouse gas emissions from agriculture.

4. Development of new formulations of Dimethyl diethyl pyrophosphate that are less toxic and more effective.

5. Investigation of the potential of Dimethyl diethyl pyrophosphate as a tool for improving the efficiency of nitrogen fertilizer use in agriculture.

In conclusion, Dimethyl diethyl pyrophosphate is a widely used organophosphate compound with potential as a soil nitrification inhibitor. It has been shown to inhibit the activity of soil microorganisms that are responsible for nitrification, which can help to reduce the leaching of nitrate into groundwater and improve the efficiency of nitrogen fertilizer use. However, its high toxicity limits its use in experiments involving living organisms, and care must be taken to ensure that it is handled safely. There are several future directions for research on Dimethyl diethyl pyrophosphate, including the development of new synthesis methods, investigation of its long-term effects on soil health, and exploration of its potential as a tool for reducing greenhouse gas emissions from agriculture.

Métodos De Síntesis

Dimethyl diethyl pyrophosphate is synthesized by reacting diethyl phosphite with methyl iodide in the presence of a base. The reaction produces Dimethyl diethyl pyrophosphate as a colorless liquid with a boiling point of 128-130°C. The synthesis method is relatively simple and can be carried out on a large scale.

Aplicaciones Científicas De Investigación

Dimethyl diethyl pyrophosphate has been widely studied for its potential as a soil nitrification inhibitor. Nitrification is the process by which soil microorganisms convert ammonium into nitrate, which is an essential nutrient for plant growth. However, excessive nitrification can lead to the leaching of nitrate into groundwater, which can cause environmental problems. Dimethyl diethyl pyrophosphate has been shown to inhibit nitrification by inhibiting the activity of soil microorganisms that are responsible for nitrification. This can help to reduce the leaching of nitrate into groundwater and improve the efficiency of nitrogen fertilizer use.

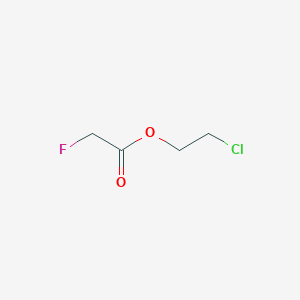

Propiedades

Número CAS |

1474-74-4 |

|---|---|

Nombre del producto |

Dimethyl diethyl pyrophosphate |

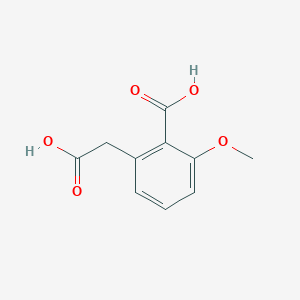

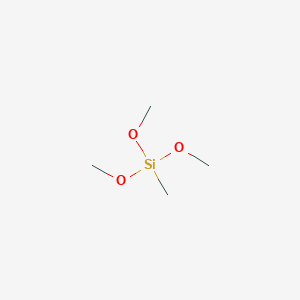

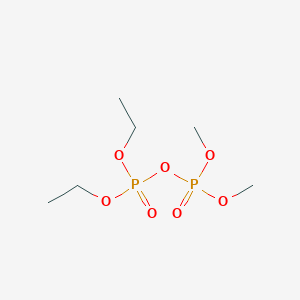

Fórmula molecular |

C6H16O7P2 |

Peso molecular |

262.13 g/mol |

Nombre IUPAC |

diethoxyphosphoryl dimethyl phosphate |

InChI |

InChI=1S/C6H16O7P2/c1-5-11-15(8,12-6-2)13-14(7,9-3)10-4/h5-6H2,1-4H3 |

Clave InChI |

BEZLAYYFGVADSA-UHFFFAOYSA-N |

SMILES |

CCOP(=O)(OCC)OP(=O)(OC)OC |

SMILES canónico |

CCOP(=O)(OCC)OP(=O)(OC)OC |

Otros números CAS |

1474-74-4 |

Sinónimos |

Diphosphoric acid P1,P1-diethyl-P2,P2-dimethyl ester |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.